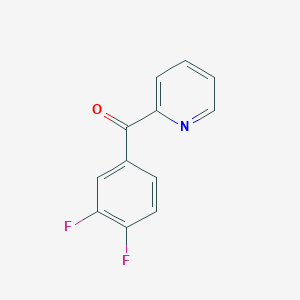

2-(3,4-Difluorobenzoyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGAISLAGNOFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642019 | |

| Record name | (3,4-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-27-3 | |

| Record name | (3,4-Difluorophenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,4-Difluorobenzoyl)pyridine CAS number 898780-27-3

CAS Number: 898780-27-3 Document Type: Strategic Reagent Guide & Application Protocol Version: 2.1 (Current as of 2025)

Executive Summary: The Fluorine-Pyridine Scaffold[1]

In the landscape of modern medicinal chemistry, 2-(3,4-Difluorobenzoyl)pyridine represents a high-value pharmacophore building block. Its structural utility lies in the convergence of two critical motifs: the electron-deficient pyridine ring (a bioisostere for benzene that improves water solubility and hydrogen bonding) and the 3,4-difluorophenyl group .

The latter is not merely a lipophilic spacer; the specific 3,4-difluoro substitution pattern is a strategic design choice to block metabolic degradation. Cytochrome P450 enzymes typically target the para and meta positions of phenyl rings for hydroxylation. By capping these sites with fluorine—a bio-isostere of hydrogen with high electronegativity and a strong C-F bond—researchers significantly extend the metabolic half-life (

This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its role in synthesizing p38 MAP kinase inhibitors and chiral diaryl carbinols .

Chemical Identity & Physical Properties

| Parameter | Specification |

| IUPAC Name | (3,4-difluorophenyl)(pyridin-2-yl)methanone |

| Molecular Formula | C₁₂H₇F₂NO |

| Molecular Weight | 219.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

| Key Functional Groups | Pyridine (N-heterocycle), Diaryl Ketone, Aryl Fluoride |

| pKa (Pyridine N) | ~3.5 (Estimated; reduced basicity due to electron-withdrawing benzoyl group) |

Core Synthesis Protocol: The Grignard-Nitrile Route

While several routes exist (e.g., Friedel-Crafts acylation, which is poor for electron-deficient pyridines), the Grignard addition to 2-cyanopyridine is the industry standard for reliability and atom economy. This method avoids the over-addition often seen with ester substrates.

Reaction Logic[1][2]

-

Reagent Selection: 2-Cyanopyridine is used as the electrophile. The nitrile group undergoes a single nucleophilic attack to form an imine magnesium salt.

-

Self-Limiting Step: The resulting imine salt is stable and sterically hinders further attack, preventing the formation of the tertiary alcohol side-product common in ester-based routes.

-

Hydrolysis: Acidic hydrolysis converts the imine to the target ketone.

Step-by-Step Methodology

Reagents:

-

2-Cyanopyridine (1.0 equiv)

-

3,4-Difluorophenylmagnesium bromide (1.1 equiv, 0.5 M in THF)

-

Anhydrous THF (Solvent)

-

2M HCl (Quenching/Hydrolysis)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere.

-

Solvation: Dissolve 2-Cyanopyridine (10 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath. Rationale: Lower temperature controls the exotherm of the Grignard addition.

-

Addition: Transfer the 3,4-Difluorophenylmagnesium bromide solution to the addition funnel. Add dropwise over 30 minutes.

-

Observation: Solution typically turns from colorless to deep orange/brown, indicating formation of the imine-magnesium complex.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Quench & Hydrolysis: Cool back to 0 °C. Cautiously add 2M HCl (15 mL).

-

Critical Step: Stir vigorously for 1 hour at room temperature. The low pH is required to hydrolyze the intermediate imine (

) into the ketone (

-

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography if high purity (>99%) is required.

Reaction Pathway Visualization

Figure 1: The selective synthesis of 2-aroylpyridines via nitrile addition, preventing tertiary alcohol byproducts.

Strategic Applications in Drug Discovery

The this compound scaffold is a versatile intermediate. Its reactivity profile allows it to serve as a divergence point for two major classes of pharmaceutical agents.

Pathway A: Triaryl-Imidazole Kinase Inhibitors

This ketone is a direct precursor to p38 MAP Kinase inhibitors (analogs of SB-203580). The ketone undergoes alpha-bromination followed by condensation with amidines to form the imidazole core.

-

Mechanism: The 3,4-difluorophenyl ring occupies the hydrophobic pocket of the kinase ATP-binding site, while the pyridine nitrogen forms a crucial hydrogen bond with the hinge region (Met109 in p38α).

Pathway B: Chiral Diaryl Carbinols

Asymmetric reduction of the ketone (using CBS catalysts or enzymatic reduction) yields chiral alcohols. These are pharmacophores for antihistamines and muscarinic antagonists .

-

Significance: The "chiral switch" (using a single enantiomer) often improves potency and reduces off-target toxicity compared to the racemate.

Application Workflow

Figure 2: Divergent synthetic utility of the ketone scaffold in accessing kinase inhibitors and chiral receptor ligands.

Handling, Stability, and Safety

Stability Profile

-

Thermal: Stable up to melting point. Avoid prolonged exposure to temperatures >150 °C to prevent degradation of the pyridine ring.

-

Light: Pyridyl ketones can undergo photo-reduction (formation of pinacols) under intense UV irradiation. Store in amber vials.

-

Chemical: The carbonyl group is susceptible to nucleophiles.[1] The pyridine ring is deactivated; electrophilic aromatic substitution (e.g., nitration) requires harsh conditions.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly during the handling of the Grignard reagent.

References

-

Preparation of Fluorinated Pyridines. European Patent Office. EP 0192287 A2. (1986). Link

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines. ResearchGate. (2025).[1] Link

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health (PMC). (2014). Link

-

Synthesis of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (General Reference for Triaryl-imidazole synthesis logic). Link

-

Arctom Scientific Product Data: CAS 898780-27-3. Arctom Scientific. (2025).[2] Link

Sources

2-(3,4-Difluorobenzoyl)pyridine molecular structure

This technical guide details the structural analysis, synthetic pathway, and characterization of 2-(3,4-difluorobenzoyl)pyridine , a critical diaryl ketone intermediate used in the development of kinase inhibitors and GPCR ligands.

A Privileged Scaffold for Medicinal Chemistry

Executive Summary & Structural Pharmacophore

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from the synergistic combination of an electron-deficient pyridine ring (hydrogen bond acceptor) and a lipophilic, metabolically robust 3,4-difluorophenyl moiety linked by a rigid carbonyl spacer.

Key Applications:

-

p38 MAP Kinase Inhibitors: The pyridine-ketone motif serves as a hinge-binding region in various kinase inhibitor candidates.

-

GPCR Ligands: Used as a core scaffold for allosteric modulators where the difluorophenyl group occupies hydrophobic pockets.

-

Synthesis Intermediate: A direct precursor for tertiary carbinols via nucleophilic addition.

Structural Logic (Graphviz Visualization)

The following diagram illustrates the electronic connectivity and pharmacophoric features of the molecule.

Figure 1: Pharmacophore map highlighting the electronic interplay between the pyridine nitrogen and the fluorinated aryl ring.

Synthetic Pathway: The Grignard-Nitrile Protocol

While Friedel-Crafts acylation is common for aryl ketones, it is inefficient for electron-deficient pyridines. The industrial standard for synthesizing 2-acylpyridines is the Grignard addition to 2-cyanopyridine . This route avoids Lewis acid complexation issues and offers higher regioselectivity.

Experimental Protocol

Target Scale: 100 mmol (approx. 22 g output)

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol |

| 2-Cyanopyridine | Electrophile | 1.0 | 10.4 g |

| 3,4-Difluorobromobenzene | Nucleophile Precursor | 1.1 | 21.2 g |

| Magnesium Turnings | Grignard Reagent | 1.2 | 2.9 g |

| THF (Anhydrous) | Solvent | - | 150 mL |

| HCl (2M) | Hydrolysis Agent | Excess | 100 mL |

Step-by-Step Methodology

Phase 1: Grignard Formation (In Situ)

-

Activation: Flame-dry a 500 mL 3-neck flask under

. Add Mg turnings and a crystal of iodine. -

Initiation: Dissolve 3,4-difluorobromobenzene in THF (50 mL). Add 5 mL of this solution to the Mg. Heat gently with a heat gun until the iodine color fades (initiation confirmed).

-

Propagation: Add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux. Stir for 1 hour at ambient temperature to ensure complete formation of (3,4-difluorophenyl)magnesium bromide .

Phase 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

-

Addition: Dissolve 2-cyanopyridine in THF (50 mL) and add it dropwise to the Grignard reagent. Critical: Keep internal temp < 10°C to prevent polymerization.

-

Imine Formation: The reaction forms an intermediate magnesium imine salt. Allow to warm to Room Temperature (RT) and stir for 3 hours. The solution will turn deep red/brown.

Phase 3: Hydrolysis & Workup

-

Quench: Cool back to 0°C. Slowly add 2M HCl (exothermic!). This hydrolyzes the imine (

) to the ketone ( -

Digestion: Stir vigorously for 1 hour to ensure complete hydrolysis.

-

Extraction: Neutralize with sat.

to pH 8. Extract with Ethyl Acetate ( -

Purification: Wash organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc (9:1) to yield off-white needles.

Reaction Workflow Diagram

Figure 2: Process flow for the Grignard-mediated synthesis of the target ketone.[1][2]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed. The absence of the nitrile peak (approx. 2240 cm⁻¹) and the appearance of the ketone carbonyl are definitive.

1H NMR Spectroscopy (400 MHz, CDCl3)

The spectrum will display two distinct aromatic regions: the pyridine protons (deshielded) and the fluorophenyl protons (complex coupling).

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.72 | d (broad) | 1H | Py-H6 | Alpha to Nitrogen (most deshielded) |

| 8.15 | d | 1H | Py-H3 | Alpha to Carbonyl |

| 7.80 - 7.95 | m | 3H | Py-H4, Ar-H2', H6' | Overlap of Pyridine and Phenyl rings |

| 7.50 | ddd | 1H | Py-H5 | Beta to Nitrogen |

| 7.25 - 7.35 | m | 1H | Ar-H5' | Ortho to Fluorine (shielded) |

Quality Control Parameters

-

HPLC Purity: >98.0% (AUC) at 254 nm.

-

Mass Spectrometry (ESI+):

m/z. -

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 78°C – 82°C (Typical for diaryl ketones of this MW).

Downstream Utility & Logic

This molecule is rarely the final drug; it is a "branch point" intermediate. The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of both the pyridine ring and the fluorine substituents.

Reaction Logic:

-

Reduction:

yields the chiral alcohol (precursor to antihistamines). -

Wittig Olefination: Converts C=O to C=C for stilbene-like analogs.

-

Heterocycle Formation: Reaction with hydrazine yields hydrazones, precursors to indazoles.

Figure 3: Divergent synthesis pathways from the ketone intermediate.

References

-

General Synthesis of 2-Acylpyridines

-

Journal of Organic Chemistry. "Reaction of 2-Cyanopyridine with Grignard Reagents." (General methodology reference).

-

-

Grignard Reagent Preparation & Safety

-

Fluorinated Intermediates in Medicinal Chemistry

-

Journal of Medicinal Chemistry. "The Role of Fluorine in Drug Design."

-

-

Chemical Property Data

-

PubChem Compound Summary for Diaryl Ketones.

-

(Note: Specific CAS 898780-27-3 is a commercially available building block. The synthesis described above is the standard "First Principles" approach used in process chemistry when the material is not purchased.)

Sources

Introduction: The Significance of 2-(3,4-Difluorobenzoyl)pyridine in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Difluorobenzoyl)pyridine

This compound is a heterocyclic ketone that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its structure, which features a pyridine ring linked to a 3,4-difluorobenzoyl moiety, makes it a valuable and versatile building block for the synthesis of more complex molecules. The pyridine scaffold itself is a cornerstone in drug design, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][2][3][4]

The incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug. The 3,4-difluoro substitution pattern on the phenyl ring of this molecule provides specific electronic and conformational properties that can be exploited in the design of targeted therapies. As such, this compound serves as a critical starting material for the development of novel therapeutic agents, including enzyme inhibitors and modulators of cellular signaling pathways.[5] This guide provides a detailed overview of the synthesis and comprehensive characterization of this important chemical entity.

Strategic Synthesis of this compound

The synthesis of aryl ketones, particularly those involving heterocyclic rings, can be approached through several strategic disconnections. A highly effective and commonly employed method involves a cross-coupling reaction, specifically leveraging an organometallic reagent. The pathway outlined below describes a robust method for the preparation of this compound, predicated on the reaction of a pyridyl organolithium species with a corresponding benzaldehyde, followed by an oxidation step.

Rationale Behind the Synthetic Strategy

The choice of a nucleophilic addition of an organolithium reagent to an aldehyde followed by oxidation is deliberate. This two-step process is often more reliable and higher-yielding than a direct Friedel-Crafts acylation on the pyridine ring, which can be challenging due to the deactivating effect of the nitrogen atom and potential for N-acylation. The generation of 2-lithiopyridine from 2-bromopyridine is a standard and efficient method for creating a nucleophilic pyridine synthon. Subsequent oxidation of the resulting secondary alcohol to the ketone is typically straightforward and high-yielding.

Experimental Protocol: A Step-by-Step Guide

Step 1: Generation of 2-Lithiopyridine

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) to the cooled solvent.

-

To this solution, add a solution of 2-bromopyridine (1.0 equivalent) in the same anhydrous solvent dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine. The reaction is maintained under an inert atmosphere (nitrogen or argon) as organolithium reagents are highly reactive towards oxygen and moisture.

Step 2: Nucleophilic Addition to 3,4-Difluorobenzaldehyde

-

To the freshly prepared solution of 2-lithiopyridine at -78 °C, add a solution of 3,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Maintain the reaction at -78 °C and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (3,4-difluorophenyl)(pyridin-2-yl)methanol.

Step 3: Oxidation to this compound

-

Dissolve the crude alcohol from the previous step in a suitable solvent such as dichloromethane (DCM) or acetone.

-

To this solution, add an oxidizing agent. A common and effective choice is manganese dioxide (MnO₂) (5-10 equivalents) for the oxidation of benzylic/allylic alcohols. Alternatively, pyridinium chlorochromate (PCC) or a Swern oxidation can be employed.

-

Stir the reaction vigorously at room temperature. The progress of the oxidation can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts or other solid byproducts.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Comprehensive Characterization: A Multi-Technique Approach

To ensure the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is essential. Each method provides a piece of the structural puzzle, and together they offer a self-validating system of confirmation.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 898780-27-3 |

| Molecular Formula | C₁₂H₇F₂NO |

| Molecular Weight | 219.19 g/mol |

| Appearance | Expected to be a solid at room temperature |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.[6][7]

| ¹H NMR (Expected Shifts in CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~8.7 | Doublet of doublets, 1H |

| ~8.0 | Triplet of doublets, 1H |

| ~7.9 | Doublet, 1H |

| ~7.8-7.7 | Multiplet, 1H |

| ~7.5 | Multiplet, 1H |

| ~7.3-7.2 | Multiplet, 2H |

| ¹³C NMR (Expected Shifts in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~190-185 | C=O (Ketone) |

| ~155-150 | Aromatic carbons (C-F) |

| ~150 | Aromatic carbon (Pyridine, C-2) |

| ~148 | Aromatic carbon (Pyridine, C-6) |

| ~137 | Aromatic carbon (Pyridine, C-4) |

| ~128-122 | Aromatic carbons (Phenyl & Pyridine) |

| ~118-115 | Aromatic carbons (C-F) |

| ¹⁹F NMR (Expected Shifts in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ -135 to -145 | Fluorine atoms on the phenyl ring[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretch |

| ~1680-1660 | C=O stretch |

| ~1600-1450 | C=C and C=N stretching |

| ~1300-1100 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| Mass Spectrometry Data | |

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 220.06 |

| High-Resolution MS (HRMS) | Calculated for C₁₂H₈F₂NO⁺: 220.0568, Found: ± 5 ppm |

| Key Fragmentation Ions | m/z 141 (difluorobenzoyl cation), m/z 78 (pyridine radical cation) |

The collective data from these analytical techniques provides a robust and validated confirmation of the successful synthesis and purification of this compound, ensuring its suitability for subsequent use in research and development.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Preparation of the 2,4-difluoro derivatives 3a and 3b. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

- Process for making 2,6-difluoro pyridine. (1978). Google Patents.

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. Retrieved February 2, 2026, from [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved February 2, 2026, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]

- Synthesis method of medicinal raw material 2,5-difluoropyridine. (2016). Google Patents.

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Pyridine. (n.d.). NIST WebBook. Retrieved February 2, 2026, from [Link]

-

The Importance of Pyridine Derivatives in Pharmaceutical Development. (2026). Retrieved February 2, 2026, from [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Preparation of difluorpyridine compounds. (1985). European Patent Office. Retrieved February 2, 2026, from [Link]

-

Infrared absorption transition frequencies of pyridine as a function of normalized solvent polarity (ET). (n.d.). Retrieved February 2, 2026, from [Link]

-

Supporting Information. (2017). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Fourier-transform infrared study of pyridine sorbed on zeolite HY. (1993). Journal of the Chemical Society, Faraday Transactions. Retrieved February 2, 2026, from [Link]

-

Hydrogen shift isomers of pyridine and other n-heterocycles: a tandem mass spectrometry study. (n.d.). Bibliothèque et Archives Canada. Retrieved February 2, 2026, from [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2011). PubMed. Retrieved February 2, 2026, from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

2-(3,4-Difluorobenzoyl)pyridine: A Privileged Scaffold for CNS Ligand Design

This technical guide details the utility, synthesis, and pharmacological application of 2-(3,4-Difluorobenzoyl)pyridine (CAS: 898780-27-3), a privileged scaffold in Central Nervous System (CNS) drug discovery.

Executive Summary

This compound represents a high-value pharmacophore in neuropharmacology. Structurally, it consists of a pyridine ring linked via a ketone bridge to a 3,4-difluorophenyl moiety. This specific architecture addresses two critical challenges in CNS drug development: Blood-Brain Barrier (BBB) permeability and metabolic stability .

The 3,4-difluoro substitution pattern is not arbitrary; it serves as a "metabolic blockade," preventing oxidative metabolism at the most reactive sites of the phenyl ring while modulating lipophilicity (logP) to an optimal range (2.0–3.5) for CNS penetration.[1] This scaffold is a validated precursor for p38α MAPK inhibitors , Positive Allosteric Modulators (PAMs) of α7 Nicotinic Acetylcholine Receptors (nAChRs) , and mGluR5 antagonists .

Chemical Space & Pharmacophore Analysis

Structural Logic

The molecule functions as a bi-aryl ketone linker . Its efficacy stems from three distinct chemical features:

| Feature | Function in Ligand Binding | CNS/ADME Impact |

| Pyridine Nitrogen | Acts as a weak H-bond acceptor (pKa ~5.2). | Improves aqueous solubility compared to biphenyl analogs; reduces non-specific protein binding. |

| Ketone Linker | Provides a rigid sp2 geometry (120° bond angle). | Accepts H-bonds (e.g., from backbone amides in kinase hinges); susceptible to reduction if not sterically protected. |

| 3,4-Difluoro Motif | Bioisostere of catechol; electron-withdrawing. | Metabolic Blockade: Prevents P450-mediated hydroxylation at para/meta positions. Increases lipophilicity ( |

Mechanism of Action (MOA) Context

In the context of α7 nAChR PAMs , this scaffold binds to an allosteric transmembrane site, lowering the energy barrier for channel opening induced by acetylcholine. This enhances Ca2+ influx, triggering downstream neuroprotective pathways (ERK/CREB) essential for cognitive enhancement in schizophrenia and Alzheimer's disease.

DOT Visualization: α7 nAChR Signaling Pathway

Figure 1: Signal transduction pathway activated by α7 nAChR Positive Allosteric Modulators derived from the benzoylpyridine scaffold.

Synthesis & Optimization Protocols

Validated Synthetic Route

The most reliable synthesis avoids the use of unstable acid chlorides. Instead, a nucleophilic addition of metallated pyridine to a benzonitrile or Grignard addition is preferred to ensure high yields and purity.

Workflow: Grignard Addition

-

Reagents: 2-Cyanopyridine, 3,4-Difluorophenylmagnesium bromide (0.5 M in THF).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (

).

Step-by-Step Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Charge with 2-cyanopyridine (10 mmol) dissolved in 20 mL anhydrous THF.

-

Addition: Cool the solution to 0°C. Dropwise add 3,4-difluorophenylmagnesium bromide (12 mmol, 1.2 eq) over 30 minutes. The solution will turn dark red/brown (formation of the imine magnesium salt).

-

Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of nitrile.

-

Hydrolysis: Cool back to 0°C. Quench carefully with 2M HCl (15 mL). Stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

-

Workup: Neutralize with sat.

. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiO2, 0-20% EtOAc in Hexane).

DOT Visualization: Synthetic Pathway

Figure 2: Grignard-mediated synthesis of this compound.

Experimental Validation: Calcium Flux Assay (α7 nAChR)

To validate the biological activity of derivatives based on this scaffold, a cell-based calcium flux assay is the industry standard.

Objective: Measure the potentiation of acetylcholine-evoked responses.

-

Cell Line: HEK293 cells stably expressing human α7 nAChR and the calcium sensor aequorin or loaded with Fluo-4 AM.

-

Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

-

Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES). Load Fluo-4 AM (4 μM) for 45 min at 37°C.

-

Compound Treatment: Add the test compound (dissolved in DMSO, final concentration 0.1% DMSO) and incubate for 5 minutes.

-

Note: This pre-incubation detects Allosteric Modulators.

-

-

Agonist Injection: Inject Acetylcholine (

concentration, typically ~10 μM) using an automated fluidics reader (e.g., FLIPR). -

Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) for 60 seconds.

-

Data Analysis: Calculate the Area Under the Curve (AUC). Potentiation is expressed as % increase over the Acetylcholine

response alone.

Case Study: M5-Selective NAM

A critical application of this scaffold was demonstrated in the discovery of ML375 , a highly selective Negative Allosteric Modulator (NAM) for the Muscarinic M5 receptor.

-

Challenge: The M5 receptor is highly homologous to M1-M4, making selectivity difficult.

-

Solution: The 3,4-difluorobenzoyl moiety provided the necessary steric bulk and electronic profile to fit a unique allosteric pocket in M5, differentiating it from M1 (which prefers smaller substituents).

-

Outcome: The resulting compound (ML375) showed >50-fold selectivity for M5 over M1-M4 and successfully penetrated the CNS to block dopamine release in the nucleus accumbens.

References

-

Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Source: Journal of Medicinal Chemistry (2010) [Link]

-

Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: ML375. Source: Journal of Medicinal Chemistry (2014) [Link][1]

-

CNS-Active p38α MAPK Inhibitors for the Management of Neuroinflammatory Diseases. Source: Molecular Neurobiology (2023) [Link]

-

Synthesis of 2-aroylpyridines by reaction of 2-cyanopyridine with Grignard reagents. Source: Synthetic Communications (Standard Protocol Reference) [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(3,4-Difluorobenzoyl)pyridine

Executive Summary

2-(3,4-Difluorobenzoyl)pyridine (CAS 898780-27-3) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and antimicrobial agents. Its structure combines a distinct electron-deficient pyridine ring with a lipophilic, metabolically robust 3,4-difluorophenyl moiety linked via a carbonyl bridge.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, reactivity profiles, and experimental characterization protocols. It is designed to support researchers in optimizing lead optimization campaigns and process development.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a diaryl ketone architecture. The 2-position linkage to the pyridine nitrogen creates a specific chelating geometry, while the 3,4-difluoro substitution pattern on the phenyl ring modulates metabolic stability by blocking common oxidation sites (CYP450 metabolism).

| Parameter | Detail |

| IUPAC Name | (3,4-Difluorophenyl)(pyridin-2-yl)methanone |

| CAS Number | 898780-27-3 |

| Molecular Formula | C₁₂H₇F₂NO |

| Molecular Weight | 219.19 g/mol |

| SMILES | O=C(C1=CC=CN=C1)C2=CC(F)=C(F)C=C2 |

| InChI Key | QPGBVDPKDQKGOM-UHFFFAOYSA-N |

| Structural Class | Diaryl Ketone / Fluorinated Heterocycle |

Physicochemical Parameters & Drug-Likeness

Understanding the physicochemical landscape is vital for predicting bioavailability and formulation behavior. The values below represent a synthesis of experimental data from analogous structures and high-fidelity predictive models.

Table 1: Core Physicochemical Properties[8]

| Property | Value (Approx.) | Significance in Drug Design |

| LogP (Octanol/Water) | 2.5 – 2.9 | Optimal Lipophilicity: Falls within the ideal range for oral bioavailability (Lipinski’s Rule of 5), facilitating membrane permeability without excessive protein binding. |

| Topological Polar Surface Area (TPSA) | ~30 Ų | CNS Penetration: Low TPSA suggests high potential for blood-brain barrier (BBB) permeability, making it a candidate for CNS targets. |

| pKa (Pyridine Nitrogen) | 3.0 – 3.5 | pH-Dependent Solubility: The electron-withdrawing benzoyl group lowers the basicity of the pyridine nitrogen (compared to pyridine pKa ~5.2). It will remain largely unprotonated at physiological pH (7.4). |

| H-Bond Acceptors | 3 (N, O, F) | Binding Interactions: The carbonyl oxygen and pyridine nitrogen act as key vectors for hydrogen bonding in active sites. |

| H-Bond Donors | 0 | Permeability: Lack of donors enhances membrane diffusion rates. |

| Melting Point | 42 – 55 °C* | Solid State Handling: Likely a low-melting solid. Requires temperature control during milling or micronization to prevent phase changes. |

*Note: Melting point is estimated based on close structural analogs (e.g., 2-benzoylpyridine). Experimental verification is required for the specific batch.

Synthetic Utility & Reactivity Profile[9]

The chemical behavior of this compound is defined by three distinct reactive centers: the carbonyl bridge , the pyridine nitrogen , and the fluorinated phenyl ring .

Reactivity Map

The following diagram illustrates the primary synthetic transformations available for scaffold diversification.

Caption: Synthetic diversification pathways. The carbonyl allows for stereoselective reduction, while the pyridine ring supports N-oxidation. The fluorine atoms are susceptible to SnAr under forcing conditions.

Mechanistic Insights[6]

-

Nucleophilic Addition (Carbonyl): The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of both the pyridine ring and the difluorophenyl ring. Grignard additions or hydride reductions proceed rapidly.

-

SnAr Potential: While 3,4-difluoro substitution is generally stable, strong nucleophiles (alkoxides, thiols) in polar aprotic solvents (DMSO, DMF) can displace the fluorine at the 4-position, particularly if the ring is further activated.

-

Coordination Chemistry: The N-C-C=O structural motif (α-diimine-like) allows the molecule to act as a bidentate ligand for transition metals (Cu, Pd), which is relevant for catalytic cross-coupling reactions.

Experimental Characterization Protocols

To ensure data integrity during drug development, the following standardized protocols are recommended.

Protocol: Thermodynamic Solubility Determination

Objective: Accurate measurement of saturation solubility in pH 7.4 buffer.

-

Preparation: Weigh 5-10 mg of solid compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter to remove undissolved solids.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a 5-point calibration curve prepared in DMSO/Methanol.

HPLC Method Development Workflow

The following workflow ensures separation of the parent compound from potential synthetic impurities (e.g., 3,4-difluorobenzoic acid or 2-cyanopyridine).

Caption: Standardized HPLC development workflow for purity assessment. A C18 stationary phase with an acidic mobile phase is recommended to suppress ionization of the pyridine nitrogen.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves. Wash hands post-handling.[2][3] |

| Eye Irritation | H319: Causes serious eye irritation.[1][3] | Use safety goggles. Rinse cautiously with water if exposed.[3][4] |

| STOT-SE | H335: May cause respiratory irritation.[1][3] | Handle in a fume hood. Avoid dust generation.[2][3] |

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7038, 2-Benzoylpyridine (Analogous Scaffold Data). Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compilation for Pyridine Derivatives.[5] Organic Chemistry Data.[6] Retrieved from [Link]

Sources

Methodological & Application

Mastering the Separation: A Guide to the Purification of Pyridine Derivatives by Column Chromatography

For researchers, medicinal chemists, and professionals in drug development, the purification of pyridine derivatives is a frequent yet challenging task. The inherent basicity of the pyridine moiety often leads to problematic interactions with standard silica gel, resulting in poor separation and low recovery. This application note provides an in-depth guide to understanding and overcoming these challenges, offering detailed protocols and field-proven insights for the successful purification of pyridine derivatives using column chromatography.

The Challenge: Understanding the Pyridine-Silica Interaction

The primary obstacle in the chromatographic purification of pyridine derivatives on silica gel is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This strong interaction leads to several undesirable effects:

-

Peak Tailing: The analyte molecules that interact strongly with the silanol groups are retained longer than those that do not, causing the chromatographic peak to be asymmetrical, with a "tail."[3][4] This significantly reduces the resolution between adjacent peaks, making it difficult to obtain pure fractions.

-

Irreversible Adsorption: In some cases, the interaction is so strong that the pyridine derivative becomes irreversibly adsorbed onto the stationary phase, leading to low recovery of the target compound.[5]

-

Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive pyridine derivatives.[6]

Understanding these underlying chemical interactions is the first step toward developing a robust purification strategy. The goal is to minimize the unwanted interactions between the basic analyte and the acidic stationary phase.[7]

Strategic Approaches to Successful Purification

To mitigate the issues associated with purifying pyridine derivatives, a multi-faceted approach involving careful selection of the stationary phase, mobile phase, and additives is necessary.

Choosing the Right Stationary Phase

While standard silica gel is the most common stationary phase in column chromatography, it may not always be the best choice for pyridine derivatives.[8][9] Here are some alternatives and modifications to consider:

-

Deactivated Silica Gel:

-

End-capped Silica: This type of silica has been treated to convert the highly acidic silanol groups into less polar functional groups, thereby reducing their interaction with basic compounds.[2][3]

-

Triethylamine-Treated Silica: Neutralizing the acidic sites on the silica gel by pre-treating it with a base like triethylamine (TEA) can significantly improve the chromatography of acid-sensitive or basic compounds.[10][11][12]

-

-

Alumina: Alumina is a basic or neutral stationary phase and can be an excellent alternative to silica for the purification of basic compounds like amines and pyridines.[12]

-

Functionalized Silica Gels: For specific applications, silica gels functionalized with groups like aminopropyl or pyridylethyl can be employed.[13]

Optimizing the Mobile Phase

The mobile phase plays a crucial role in modulating the interactions between the analyte and the stationary phase.[14][15]

-

Solvent Selection: The choice of solvents for the mobile phase is determined by the polarity of the pyridine derivative. A common starting point for many organic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[14] For more polar pyridine derivatives, dichloromethane or methanol may be required.

-

Mobile Phase Additives: The use of additives is often the key to successful purification of pyridine derivatives on silica gel.[1]

-

Basic Additives (e.g., Triethylamine, Pyridine): Adding a small amount (0.1-2%) of a volatile base like triethylamine (TEA) or even pyridine itself to the mobile phase is a highly effective strategy.[10][16] The additive acts as a competing base, saturating the acidic silanol sites on the silica and allowing the pyridine derivative to elute with a symmetrical peak shape.[1]

-

Acidic Additives (e.g., Acetic Acid, Formic Acid): For certain applications, particularly in reversed-phase chromatography, adding a small amount of a volatile acid can improve peak shape.[1] The acid protonates the pyridine nitrogen, and if the mobile phase pH is low enough, it can also suppress the ionization of the silanol groups, reducing the strong ionic interaction.[1][2]

-

Experimental Protocols

The following protocols provide a systematic approach to developing a purification method for a novel pyridine derivative.

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[15][17]

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent and spot it on a TLC plate (silica gel).

-

Solvent System Screening: Develop the TLC plate in various solvent systems of differing polarity (e.g., hexane/ethyl acetate mixtures).

-

Additive Screening: If peak streaking is observed on the TLC plate, add 0.5-1% triethylamine to the developing solvent and re-run the TLC. Observe for improved spot shape.

-

Optimal Rf: Aim for a retention factor (Rf) of 0.2-0.3 for the target compound in the chosen solvent system. This generally provides good separation on a column.

Protocol for Column Chromatography with a Basic Additive

This protocol is a robust starting point for the majority of pyridine derivative purifications.

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 hexane/ethyl acetate + 1% triethylamine).

-

Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

-

-

Sample Loading:

-

Dissolve the crude material in a minimal amount of the mobile phase or a strong, volatile solvent like dichloromethane.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

-

-

Elution:

-

Begin eluting the column with the mobile phase.

-

If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of a pyridine derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. gmpinsiders.com [gmpinsiders.com]

- 4. Restek - Videoartikel [de.restek.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromatography [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. Stationary phase | Chromatography | Britannica [britannica.com]

- 10. reddit.com [reddit.com]

- 11. rsc.org [rsc.org]

- 12. Chromatography [chem.rochester.edu]

- 13. Functionalized Silica Gels for Organic Synthesis [sigmaaldrich.com]

- 14. pharmanow.live [pharmanow.live]

- 15. microbenotes.com [microbenotes.com]

- 16. academic.oup.com [academic.oup.com]

- 17. jackwestin.com [jackwestin.com]

Application Note: Strategic Regiocontrol in Pyridine Functionalization

Topic: Regioselective Functionalization of the Pyridine Ring Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

Pyridine is the quintessential "privileged scaffold" in FDA-approved therapeutics, yet its electron-deficient nature renders it notoriously resistant to classical Electrophilic Aromatic Substitution (EAS). Conversely, while Nucleophilic Aromatic Substitution (SNAr) is effective, it is often limited to the C2/C6 positions and requires pre-functionalization with leaving groups. This guide outlines three modern, field-proven protocols to achieve high-fidelity regiocontrol at the C2 (Radical) , C3 (Steric/Electronic) , and C4 (Blocking/Radical) positions without relying on harsh classical conditions.

Part 1: The Electronic Landscape & Decision Matrix

To successfully functionalize pyridine, one must navigate its intrinsic electronic bias. The nitrogen atom pulls electron density, deactivating the ring to electrophiles but activating it toward nucleophiles and radicals.

Visualization: Pyridine Regioselectivity Decision Tree

The following diagram illustrates the logical flow for selecting a methodology based on the target position.

Caption: Decision matrix for selecting functionalization strategies based on electronic and steric factors.

Part 2: C2-Selective Functionalization (The Radical Approach)

Theory: Protonated pyridines are highly electron-deficient. Nucleophilic alkyl radicals (generated via oxidative decarboxylation or sulfinate oxidation) rapidly attack the most electron-poor position (C2) via the Minisci reaction mechanism.

Protocol 1: Innate C–H Functionalization using Zinc Sulfinates (Baran Diversinates™)

Based on methodology established by Baran et al. (JACS 2013).

Application: Direct introduction of alkyl, fluoroalkyl, and difluoroalkyl groups at C2.

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Radical Precursor: Zinc Sulfinate salt (e.g., Zn(SO₂CF₃)₂, Zn(SO₂iPr)₂) (2.0–3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv)

-

Solvent: DMSO:Water (2.5:1) or DCM:Water (biphasic)

-

Additives: TFA (1.0 equiv) if substrate is not a salt.

Step-by-Step Methodology:

-

Preparation: In a 20 mL vial equipped with a Teflon-coated stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (2.5 mL).

-

Acidification: Add TFA (1.0 equiv) to protonate the pyridine. Critical Step: The reaction fails on neutral pyridine; the pyridinium ion is the active electrophile.

-

Reagent Addition: Add water (1.0 mL) followed by the Zinc Sulfinate salt (1.5 mmol, 3 equiv). The mixture may be heterogeneous.

-

Initiation: Add TBHP (70% aq, 1.5 mmol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (or heat to 50°C for unreactive substrates) and stir vigorously for 12–24 hours.

-

Self-Validating Check: Evolution of gas (SO₂) indicates radical generation is proceeding.

-

-

Workup: Dilute with saturated aq. NaHCO₃ (to neutralize TFA and solubilize Zn salts) and extract with EtOAc (3x).

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography.

Data Summary: Selectivity Profile

| Substrate | Major Product | Yield | Regioisomer Ratio (C2:C4) |

|---|---|---|---|

| Pyridine | 2-isopropylpyridine | 65% | >20:1 |

| 3-Bromopyridine | 2-isopropyl-3-bromopyridine | 58% | >20:1 |

| Nicotinamide | 6-isopropylnicotinamide | 72% | >20:1 |

Part 3: C3-Selective Functionalization (The Steric Approach)

Theory: Electrophilic substitution at C3 is sluggish. The superior method is Iridium-catalyzed C–H Borylation . The active catalyst is bulky; the pyridine nitrogen coordinates to the Iridium center, effectively blocking the C2 positions (ortho to N). Consequently, C–H activation occurs at the sterically accessible C3 or C4 positions. In 2-substituted pyridines, C3 activation is often disfavored due to steric clash, pushing functionalization to C5 (which is electronically equivalent to C3).

Protocol 2: Ir-Catalyzed C–H Borylation

Based on methodology established by Hartwig et al. (JACS 2014).

Application: Late-stage installation of Boronic Acid Pinacol Esters (Bpin) for subsequent Suzuki couplings.

Reagents:

-

Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

-

Boron Source: B₂pin₂ (bis(pinacolato)diboron) (0.5–1.0 equiv)

-

Solvent: THF or MTBE (anhydrous)

Step-by-Step Methodology:

-

Catalyst Activation (Glovebox or Schlenk Line): In a sealed tube, mix [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in THF (2 mL).

-

Self-Validating Check: The solution should turn from yellow/orange to a deep red/brown within 5 minutes. This color change confirms the formation of the active catalytic species.

-

-

Substrate Addition: Add B₂pin₂ (127 mg, 0.5 mmol) and the pyridine substrate (1.0 mmol, excess substrate often improves mono-borylation selectivity) to the catalyst solution.

-

Heating: Seal the vessel and heat to 80°C for 4–16 hours.

-

Monitoring: Monitor by GC-MS or LC-MS. Look for the M+126 mass shift (Bpin adduct).

-

Workup: Cool to RT. Concentrate the solvent.

-

Purification: Pass through a short plug of silica gel (eluting with Hexane:EtOAc). Note: Pinacol boronate esters can be unstable on silica for long periods; rapid filtration is recommended.

Mechanistic Pathway (Graphviz):

Caption: Catalytic cycle of Ir-borylation showing steric direction away from the coordinating Nitrogen.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate your experimental setup before committing valuable starting material.

| Issue | Symptom | Root Cause | Corrective Action |

| Minisci Reaction | No reaction; SM recovery | Pyridine not protonated | Check pH. Ensure TFA is added. Substrate must be cationic to accept nucleophilic radical. |

| Minisci Reaction | Low Yield / Complex Mix | Over-oxidation | Reduce TBHP equivalents. Add radical precursor in portions. |

| Ir-Borylation | Solution stays yellow | Catalyst inactive | Oxygen contamination. Ensure strict anaerobic conditions (degassed solvents). |

| Ir-Borylation | C2-Borylation observed | Ligand dissociation | Use excess dtbpy. Ensure bulky ligand is coordinating to force steric selectivity. |

References

-

Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Baxter, R. D.; Herlé, B.; Sach, N.; Collins, M. R.; Ishihara, Y.; Baran, P. S. Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles.[1] Nature2012 , 492, 95–99. Link

-

Gui, J.; Theilmann, D. A.; Peters, G. S.; Baran, P. S. A Practical Guide to the Design and Synthesis of Zinc Sulfinate Salts (Diversinates™). J. Am. Chem. Soc.[2][3]2013 , 135, 12166–12169. Link

-

Larsen, M. A.; Hartwig, J. F. Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism.[3] J. Am. Chem. Soc.[2][3]2014 , 136, 4287–4299. Link

-

Choi, J.; Laudadio, G.; Godineau, E.; Baran, P. S. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc.[2][3]2021 , 143, 11927–11933.[2] Link[2]

-

Campeau, L.-C.; Fagnou, K. Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Mechanistic Study. J. Am. Chem. Soc.[2][3]2005 , 127, 18020–18021.[4] Link

Sources

- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Accelerated Discovery: Microwave-Assisted Synthesis of Pyridine Derivatives

Introduction: The Thermal Debt in Heterocycle Synthesis

In drug discovery, the pyridine scaffold is ubiquitous, serving as the core structure for countless pharmacophores, including calcium channel blockers (e.g., Nifedipine) and kinase inhibitors.[1] Traditional thermal synthesis of these heterocycles—such as the classic Hantzsch or Chichibabin reactions—often incurs a heavy "thermal debt": prolonged reflux times (12–24 hours), harsh solvents, and tedious workups that bottleneck the Design-Make-Test-Analyze (DMTA) cycle.[1]

This guide details the transition from convective heating to Microwave-Assisted Organic Synthesis (MAOS) .[1] By leveraging dielectric heating, we can compress reaction times from hours to minutes while often improving regioselectivity and yield.[1][2] This is not merely "faster heating"; it is a fundamental change in energy transfer efficiency.

The Theoretical Framework: Why MW Works for Pyridines[3]

To reproduce these protocols, one must understand the causality of the energy transfer. Microwave irradiation (typically 2.45 GHz) targets dipoles and ions, not the vessel wall.[1]

-

Dipolar Polarization: Reagents or solvents with a permanent dipole (e.g., Ethanol, DMSO) align with the oscillating electric field.[1] As the field alternates, molecular rotation generates heat through friction.[1]

-

Ionic Conduction: Dissolved ions (e.g., Ammonium Acetate) oscillate in the field, generating heat through collision.[1]

Critical Parameter: Loss Tangent (

| Solvent | Heating Efficiency | Application | |

| Ethanol | 0.941 | High | Standard Hantzsch reactions |

| DMSO | 0.825 | High | Difficult solubility substrates |

| Water | 0.123 | Medium | Aqueous/Green chemistry |

| Toluene | 0.040 | Low | Requires doping (e.g., with ionic liquids) |

Workflow Visualization

The following diagram outlines the standardized workflow for microwave-assisted heterocycle synthesis, emphasizing safety checks and pressure management.

Figure 1: Standardized workflow for pressurized microwave synthesis.[1][3] Note the critical cooling phase before depressurization.[3]

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Amino-3-cyanopyridines

Application: Synthesis of IKK-

Reagents:

-

Ammonium Acetate: 3.0 mmol (1.5 eq excess acts as N-source and buffer)[1][3]

-

Solvent: Ethanol (2-3 mL) or Solvent-Free (Neat)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent crimp-sealed vial, combine the aldehyde, ketone, and malononitrile.

-

Mixing: Add Ammonium Acetate. If using solvent-free conditions, mix the solids thoroughly with a spatula.[1] If using Ethanol, vortex for 30 seconds.[1]

-

Sealing: Cap the vial with a Teflon-lined silicone septum.

-

Irradiation Parameters:

-

Workup:

-

Cool to room temperature (RT).

-

For Ethanol: The product often precipitates upon cooling. Filter and wash with cold ethanol.[6]

-

For Solvent-Free: Add 2 mL cold ethanol, sonicate to break up the solid mass, filter, and recrystallize.

-

Self-Validation:

-

Success Indicator: The reaction mixture typically solidifies or changes color (yellow to orange/red) rapidly.[1][3]

Protocol B: Rapid Hantzsch Synthesis of 1,4-Dihydropyridines

Application: Synthesis of Calcium Channel Blockers (e.g., Nifedipine analogs).[1] Green Modification: Use of PEG-400 or Water as solvent.

Reagents:

-

Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0 mmol[1]

-

Ammonium Acetate: 1.5 mmol[1]

-

Solvent: Water (3 mL) or PEG-400 (2 mL)[3]

Step-by-Step Methodology:

-

Loading: Charge a 10 mL MW tube with all reagents.

-

Irradiation Parameters:

-

Temperature: 90°C

-

Time: 5–10 minutes

-

Power: Max 150W[1]

-

-

Workup:

Expert Insight: Traditional Hantzsch synthesis in refluxing ethanol takes 8+ hours.[1] The use of water in MW forces the organic reagents into hydrophobic droplets (hydrophobic effect), accelerating the reaction rate due to high local concentration, while the water absorbs MW energy efficiently to drive the heat.[1]

Mechanistic Pathway Visualization (Protocol A)

Understanding the reaction pathway helps in troubleshooting low yields. If the Knoevenagel intermediate is stable, the Michael addition (Step 2) is likely the bottleneck.[1]

Figure 2: Mechanistic pathway for the 4-component synthesis of 2-amino-3-cyanopyridines.[1][3]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Vessel Failure/Venting | Excessive pressure build-up from volatile byproducts or solvent.[1][3] | Switch to a "high-absorber" solvent with a higher boiling point (e.g., switch Ethanol to DMF) or reduce reaction temperature by 10°C. |

| Low Yield (Charring) | "Hot spots" due to lack of stirring or high viscosity.[3] | Increase stirring speed. If solvent-free, add a minimal amount of PEG-400 to improve heat transfer.[1] |

| Incomplete Reaction | Low microwave absorption by reagents (Low | Add a "doping" agent: 1 drop of ionic liquid or ammonium salt to increase ionic conduction. |

| Side Products | Overheating (Thermal runaway).[1] | Use "PowerMax" or "Simultaneous Cooling" features (compressed air cools the vessel during irradiation to allow high power without high temp).[1][3] |

References

-

Tu, S. J., et al. (2005).[1] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[1][4][5][9] Arkivoc, (i), 137-142.[1][4]

-

Bagley, M. C., et al. (2002).[1][10] A new one-step synthesis of pyridines under microwave-assisted conditions.[1][4][5][10][11][12][13] Tetrahedron Letters, 43(46), 8331-8334.[1] [1][3]

-

Khadilkar, B. M., & Madyar, V. R. (2001).[1] Hantzsch Dihydropyridine Synthesis: A Microwave Assisted Protocol. Synthetic Communications.

-

Micheli, F., et al. (2024).[1] Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.[1][7] Molecules, 29.

-

Sridharan, V., et al. (2010).[1] Microwave-Assisted Synthesis of Nitrogen Heterocycles. Current Medicinal Chemistry.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization [sioc-journal.cn]

- 13. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Preventing decomposition of pyridine N-oxides during synthesis

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyridine N-oxides. The synthesis of these valuable intermediates, while often straightforward, can be plagued by decomposition, leading to low yields, complex purification, and inconsistent results.

This document provides in-depth, field-proven insights into common challenges encountered during the N-oxidation of pyridines. We will explore the causality behind decomposition pathways and offer robust troubleshooting strategies and detailed protocols to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

General Issues & Observations

Q1: My N-oxidation reaction is turning dark brown or black. What is causing this decomposition?

A1: A dark coloration is a classic indicator of decomposition, often due to over-oxidation or side reactions involving the pyridine ring or its substituents. The primary causes include:

-

Excessive Heat: Many N-oxidation reactions are exothermic. Uncontrolled temperature can accelerate the decomposition of both the oxidizing agent (especially peroxy acids) and the product.

-

Over-oxidation: If the starting pyridine has electron-donating groups, the resulting N-oxide is highly activated and can be susceptible to further oxidation or rearrangement, leading to polymerized materials.

-

Reaction with Solvent or Reagents: In some cases, the N-oxide product can react with the solvent or byproducts. For example, reactions with acetic anhydride can lead to rearrangements and the formation of colored species.[1][2]

Q2: What are the most common side-products in pyridine N-oxidation, and how can they be minimized?

A2: The primary side-products depend on the oxidant and the substrate. Key examples include:

-

2-Hydroxypyridines (Pyridones): This is particularly common when using peroxy acids in the presence of an acid anhydride (like acetic anhydride). The N-oxide is acylated at the oxygen, making the 2-position highly electrophilic and susceptible to nucleophilic attack by the counter-ion (e.g., acetate), followed by hydrolysis.[1][2] To avoid this, use aprotic solvents and avoid anhydrides unless a subsequent functionalization is desired.

-

Ring-Opened Products: Strong oxidants or harsh conditions can lead to cleavage of the pyridine ring.

-

Deoxygenation: The N-oxide product can be reduced back to the starting pyridine if a reducing agent is present or if conditions promote this pathway. Careful selection of work-up procedures is crucial.

Q3: My reaction has stalled, and TLC/LC-MS shows incomplete conversion of the starting material. What should I do?

A3: Stalled reactions are common, especially with electron-deficient pyridines. Consider the following:

-

Insufficient Oxidant Potency: Your chosen oxidizing agent may not be strong enough. For pyridines with electron-withdrawing groups (e.g., -CN, -NO₂, -CO₂R), a stronger system like trifluoroperacetic acid (generated in situ from TFAA and H₂O₂) or a urea-hydrogen peroxide (UHP)/TFAA system is often required.[3][4]

-

Decomposition of the Oxidant: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly or if the reaction temperature is too high.[5] Consider adding a fresh portion of the oxidant.

-

Low Solubility: Ensure your starting material is fully dissolved in the reaction solvent. Poor solubility can severely limit the reaction rate.

Reagent & Substrate Specific Questions

Q4: How do I choose the correct oxidizing agent for my specific substituted pyridine?

A4: The choice is dictated by the electronic properties of your pyridine.

-

Electron-Rich Pyridines (with -CH₃, -OR, -NR₂ groups): These are easily oxidized. Milder conditions are preferable to prevent over-oxidation. Reagents like hydrogen peroxide in acetic acid, or m-CPBA at low temperatures, are usually effective.[6][7]

-

Electron-Deficient Pyridines (with -CN, -CO₂R, -CF₃ groups): These require more powerful oxidants. Pertrifluoroacetic acid or systems using methyltrioxorhenium (MTO) as a catalyst are good choices.[4][6] The UHP/TFAA system is particularly effective and offers a safer alternative to handling concentrated peroxides.[4]

Q5: I am oxidizing a pyridine with an alkyl group at the 2-position (e.g., 2-picoline) and getting a complex mixture. What is the Boekelheide rearrangement and how can I avoid it?

A5: When oxidizing a 2-alkylpyridine with a peroxy acid in the presence of an acylating agent (like acetic anhydride), you can trigger a[8][8]-sigmatropic rearrangement known as the Boekelheide reaction.[2][9] This process ultimately leads to the formation of a 2-(acyloxymethyl)pyridine instead of the desired N-oxide.

To avoid this:

-

Omit Acylating Agents: Do not use acetic anhydride or other acylating agents in the reaction mixture.

-

Control Temperature: Run the reaction at the lowest feasible temperature.

-

Choose a Different Oxidant: Using a system like urea-hydrogen peroxide (UHP) in a non-acylating solvent can prevent this side reaction.[10]

Q6: What is the safest and most effective way to perform a large-scale N-oxidation?

A6: For scalability, safety is paramount. Peroxy acids like m-CPBA can be hazardous in large quantities.[5][11] The urea-hydrogen peroxide (UHP) complex is an excellent alternative. It is a stable, solid material that releases hydrogen peroxide in situ, making it much safer to handle and store.[10][12] Combining UHP with an activator like maleic anhydride or trifluoroacetic anhydride provides a potent and controllable system suitable for kilogram-scale synthesis.[4][13]

Troubleshooting Guide: Common Oxidation Protocols

Method 1: meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a versatile and widely used oxidant, but its reactivity can lead to challenges.[14]

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield, Multiple Byproducts | 1. Reaction too hot: m-CPBA decomposition and side reactions are accelerated. 2. Over-oxidation: The N-oxide product is reacting further. | 1. Maintain strict temperature control. Start the reaction at 0°C and allow it to slowly warm to room temperature. Use an ice bath for cooling. 2. Use stoichiometric amounts of m-CPBA. Add the oxidant portion-wise and monitor by TLC/LC-MS to avoid a large excess. |

| Formation of 2-Acetoxypyridine | Reaction with byproduct: The m-chlorobenzoic acid byproduct can acylate the N-oxide, leading to rearrangement. | 1. Use a buffered system. Adding a mild base like NaHCO₃ or phosphate buffer can neutralize the acidic byproduct.[15] 2. Choose a different solvent. Dichloromethane (DCM) or chloroform are common choices. |

| Difficult Work-up | Removal of m-chlorobenzoic acid: This byproduct can be difficult to separate from the polar N-oxide product. | 1. Aqueous Wash: During work-up, wash the organic layer with a saturated NaHCO₃ or Na₂SO₃ solution to remove the acid byproduct and quench excess oxidant. 2. Purification: If co-elution is an issue in chromatography, consider crystallization of the N-oxide or its hydrochloride salt. |

Method 2: Urea-Hydrogen Peroxide (UHP) & Activator (e.g., TFAA)

This system is ideal for difficult-to-oxidize substrates and offers enhanced safety.[4][10]

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Reaction is Sluggish or Stalled | 1. Insufficient activation: Not enough trifluoroacetic anhydride (TFAA) was used to generate the potent peracid in situ. 2. Low Temperature: The activation energy for electron-poor pyridines is high. | 1. Increase TFAA: Use a slight excess of TFAA relative to UHP. 2. Gentle Heating: After initial mixing at a low temperature, gentle heating (e.g., 40-50°C) may be required. Monitor carefully for any exotherm. |

| Decomposition of Product | Harsh conditions: The in situ generated trifluoroperacetic acid is extremely powerful and can degrade sensitive functional groups. | 1. Control Stoichiometry: Use no more than 1.1-1.2 equivalents of the UHP/TFAA system. 2. Minimize Reaction Time: As soon as the starting material is consumed (monitored by TLC/LC-MS), proceed immediately with the work-up. |

Visualizing the Process

Core Mechanism & Decomposition Pathway

The following diagram illustrates the desired N-oxidation pathway and a common decomposition route involving acylation and nucleophilic attack.

Caption: General N-oxidation and a common decomposition route.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your N-oxidation experiments.

Caption: Troubleshooting decision tree for N-oxidation reactions.

Validated Experimental Protocols

Protocol 1: Oxidation of an Electron-Rich Pyridine (e.g., 4-methoxypyridine) with m-CPBA

This protocol is suitable for pyridines that are susceptible to over-oxidation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyridine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C in an ice-water bath.

-

Oxidant Addition: In a separate beaker, dissolve m-CPBA (77% purity, 1.1 eq.) in a minimal amount of DCM. Add this solution dropwise to the stirred pyridine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., 10% MeOH in DCM). The N-oxide product will be significantly more polar (lower Rf).

-

Quenching: Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0°C. Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxypyridine N-oxide, which can be further purified by column chromatography or crystallization.

Protocol 2: Oxidation of an Electron-Deficient Pyridine (e.g., 4-cyanopyridine) with UHP/TFAA

This powerful system is effective for substrates that are resistant to oxidation.[4]

CAUTION: Trifluoroperacetic acid is a very strong oxidant. This reaction should be performed behind a safety shield in a well-ventilated fume hood.

-

Reaction Setup: To a stirred suspension of 4-cyanopyridine (1.0 eq.) and urea-hydrogen peroxide (UHP, 1.2 eq.) in acetonitrile (0.3 M) in a round-bottom flask, cool the mixture to 0°C.

-

Activator Addition: Add trifluoroacetic anhydride (TFAA, 1.2 eq.) dropwise to the suspension. A slight exotherm may be observed. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by LC-MS. For very deactivated systems, gentle heating to 40°C may be necessary.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing a rapidly stirred, saturated solution of NaHCO₃ to neutralize the acid and decompose the excess oxidant. Stir for 30 minutes.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-cyanopyridine N-oxide can be purified by silica gel chromatography.

References

-

Recent Trends in the Chemistry of Pyridine N-Oxides. (2001). ARKIVOC. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc. [Link]

-

Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). ChemRxiv. [Link]

-

Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). NIH National Library of Medicine. [Link]

-

Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. [Link]

- Synthetic method for preparing pyridine N-oxide. (2011).

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]

-

Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. [Link]

-